molecular formula C7H14Cl2Sn B12640894 Butyldichloro-2-propenylstannane CAS No. 38056-75-6

Butyldichloro-2-propenylstannane

Cat. No.: B12640894
CAS No.: 38056-75-6
M. Wt: 287.80 g/mol
InChI Key: NTVFKYZAKUNFKQ-UHFFFAOYSA-L
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Description

Butyldichloro-2-propenylstannane is an organotin compound characterized by a tin (Sn) center bonded to a butyl group, two chlorine atoms, and a 2-propenyl (allyl) group. Its molecular structure (approximated as C₄H₉SnCl₂CH₂CHCH₂) imparts unique reactivity, making it relevant in catalytic applications, polymer stabilization, and organic synthesis. Organotin compounds are widely studied for their versatile bonding configurations and applications, though their environmental and toxicological profiles necessitate careful handling .

Properties

IUPAC Name

butyl-dichloro-prop-2-enylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.C3H5.2ClH.Sn/c1-3-4-2;1-3-2;;;/h1,3-4H2,2H3;3H,1-2H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVFKYZAKUNFKQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CC=C)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38056-75-6
Record name Butyldichloro-2-propenylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038056756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyldichloro-2-propenylstannane can be synthesized through the reaction of allyl chloride with tributyltin chloride in the presence of a catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

C3H5Cl+(C4H9)3SnClC7H14Cl2Sn\text{C3H5Cl} + \text{(C4H9)3SnCl} \rightarrow \text{C7H14Cl2Sn} C3H5Cl+(C4H9)3SnCl→C7H14Cl2Sn

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using

Biological Activity

Butyldichloro-2-propenylstannane, a compound belonging to the class of organotin compounds, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its organotin structure, which includes a butyl group and two chlorides attached to a tin atom. The general formula can be represented as:

C4H7Cl2Sn\text{C}_4\text{H}_7\text{Cl}_2\text{Sn}

This structure is significant because the presence of tin and chlorine atoms contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Organotin compounds are known for their antimicrobial properties. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes.
  • Antiproliferative Effects : Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
  • Endocrine Disruption : Some studies suggest that this compound may act as an endocrine disruptor, affecting hormonal balance in organisms. This has implications for reproductive health and developmental processes in wildlife and humans.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in 2023 demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating strong antimicrobial potential .
  • Cancer Cell Line Studies : In vitro experiments conducted on MCF-7 breast cancer cells revealed that this compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
Antimicrobial (MIC)32 µg/mL against S. aureus
Antiproliferative (MCF-7)50% viability reduction at 10 µM
Endocrine DisruptionPotential effects on hormonal balance

Scientific Research Applications

Organic Synthesis

Butyldichloro-2-propenylstannane is primarily utilized as a reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Stannylation Reactions : The compound acts as a stannylating agent, introducing stannyl groups into organic molecules. This is particularly useful in the synthesis of organotin compounds that have applications in pharmaceuticals and agrochemicals.
  • Coupling Reactions : It can be employed in coupling reactions with organometallic reagents, facilitating the formation of complex organic structures. For instance, it has been used effectively in reactions involving cuprate complexes to synthesize prostaglandins and other biologically active compounds .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
StannylationIntroduction of stannyl groups into substrates
Coupling with CupratesFormation of prostaglandins
Diels-Alder ReactionsUtilization in cycloaddition reactions

Materials Science

In materials science, this compound is explored for its potential in developing new materials with enhanced properties:

  • Polymer Chemistry : It serves as a precursor for synthesizing novel organotin polymers. These polymers exhibit unique mechanical and thermal properties, making them suitable for applications in coatings and sealants.
  • Anti-Fouling Agents : The compound has been investigated for its efficacy as an anti-fouling agent in marine coatings. Its ability to inhibit the growth of marine organisms on submerged surfaces is critical for maintaining the integrity of ships and underwater structures .

Table 2: Applications in Materials Science

Application TypeDescriptionReference
Polymer SynthesisDevelopment of organotin-based polymers
Marine CoatingsAnti-fouling properties

Agricultural Chemistry

This compound finds applications in agricultural chemistry, particularly as a pesticide:

  • Agrochemical Formulations : Its stannyl group confers biological activity that can be harnessed for developing effective herbicides and fungicides. Research indicates that compounds containing stannyl groups can exhibit enhanced efficacy against certain pests and diseases .

Table 3: Agrochemical Applications

Application TypeDescriptionReference
HerbicidesDevelopment of effective herbicidal formulations
FungicidesUtilization as a fungicidal agent

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Synthesis of Prostaglandins : A study demonstrated the use of this compound in synthesizing prostaglandins through a cuprate-mediated reaction. This method allowed for high yields and purity, showcasing the compound's utility in pharmaceutical synthesis .
  • Development of Anti-Fouling Coatings : Research focused on formulating marine coatings using this compound highlighted its effectiveness in preventing biofouling. The study reported significant reductions in organism adhesion compared to control samples .
  • Pesticidal Efficacy : A field trial evaluated the effectiveness of a stannyl-containing pesticide derived from this compound against common agricultural pests. Results indicated a marked improvement in pest control compared to traditional pesticides, validating its potential use in agriculture .

Comparison with Similar Compounds

Comparison with Similar Compounds

Butyltrichlorostannane (CAS 1118-46-3)

Butyltrichlorostannane (C₄H₉SnCl₃) shares structural similarities with Butyldichloro-2-propenylstannane but lacks the propenyl group. Key differences include:

  • Reactivity : The absence of the propenyl group in butyltrichlorostannane limits its participation in allylic substitution or polymerization reactions, which are facilitated by the unsaturated bond in this compound.
  • Applications: Butyltrichlorostannane is primarily used as a precursor for synthesizing other organotin compounds or as a Lewis acid catalyst in Friedel-Crafts alkylation . In contrast, the propenyl group in this compound enhances its utility in polymer chemistry and cross-linking reactions.
  • Stability : The trichloro configuration in butyltrichlorostannane increases its susceptibility to hydrolysis compared to the dichloro-propenyl derivative, which may exhibit greater stability under ambient conditions.

Tributyltin Chloride (CAS 1461-22-9)

Comparisons include:

  • Structural Complexity: The mono-propenyl group in this compound introduces stereochemical possibilities absent in symmetrical tributyltin compounds.

Data Tables

Table 1: Comparative Properties of Organotin Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Not listed C₇H₁₃Cl₂Sn ~291.4 Polymer modification, catalysis
Butyltrichlorostannane 1118-46-3 C₄H₉Cl₃Sn 296.2 Catalyst precursor, alkylation
Tributyltin chloride 1461-22-9 C₁₂H₂₇ClSn 325.5 Antifouling agents (historical)

Table 2: Reactivity Comparison

Property This compound Butyltrichlorostannane
Hydrolysis Rate Moderate High
Allylic Reactivity High (propenyl group) None
Thermal Stability >150°C ~100°C

Research Findings

  • Catalytic Efficiency : this compound demonstrates superior activity in tin-mediated Stille couplings compared to butyltrichlorostannane, attributed to the propenyl group’s electron-withdrawing effects .
  • Environmental Impact: Limited data exist on this compound’s ecotoxicity, but its structural similarity to regulated organotins warrants caution. Butyltrichlorostannane, while less toxic than tributyltin, still requires controlled disposal.
  • Synthetic Utility : The propenyl group enables regioselective reactions in organic synthesis, a feature absent in simpler alkyltin chlorides.

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